Alloc-Lys(Fmoc)-OH
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Description
Alloc-Lys(Fmoc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C25H28N2O6 and its molecular weight is 452,51 g/mole. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Gels : Fluorenylmethoxycarbonyl (FMOC) functionalized amino acids like FMOC-Lys(FMOC)-OH are used in creating supramolecular hydrogels. These gels have biomedical applications due to their biocompatibility and biodegradability. FMOC-Lys(FMOC)-OH, in particular, shows weak antimicrobial properties, and its incorporation in supramolecular gels can enhance antimicrobial activity. Techniques like Fourier-Transform Infrared, UV-vis, fluorescence spectroscopy, dynamic light scattering, and scanning electron microscopy are used for characterization (Croitoriu et al., 2021).
Large Scale Preparation : A method for large-scale preparation of Fmoc-Lys(Alloc) has been reported, yielding high efficiency and simplicity. This method can be adapted for near one-pot procedures, offering practical advantages in synthesizing peptides (Crivici & Lajoie, 1993).
Peptide Synthesis Improvement : Fmoc-L-Lys(Boc)-Gly-OH, involving FMOC-Lys, has been studied to simplify and improve the synthesis of polypeptides. This research is significant for understanding the synthesis of complex polypeptides and improving efficiency in material costs and yield (Zhao Yi-nan & Melanie Key, 2013).
Azido-Protected Peptides : Azido-protected Fmoc–Lys–OH has been synthesized and used for peptide condensation without significant side reactions. This method is significant in peptide ligation, showing potential in various synthetic applications (Katayama et al., 2008).
Alternative Protecting Groups : Research into alternative protecting groups like vinyl ether benzyloxycarbonyl (VeZ) shows that Fmoc-Lys(VeZ)-OH can be a versatile alternative to Fmoc-Lys(Alloc)-OH in peptide synthesis. This has implications for developing new methods in solid-phase peptide synthesis (Staderini et al., 2018).
Properties
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGIXLCPDFRQJL-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.